

physical and chemical properties of 1-(Mercaptomethyl)cyclopropaneacetic Acid

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Compound of Interest

1-

Compound Name: (Mercaptomethyl)cyclopropaneacetic Acid

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An In-depth Technical Guide to 1-(Mercaptomethyl)cyclopropaneacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Mercaptomethyl)cyclopropaneacetic acid is a pivotal intermediate in the pharmaceutical industry, most notably in the synthesis of Montelukast, a potent and selective leukotriene receptor antagonist used in the treatment of asthma and allergic rhinitis.^{[1][2][3]} This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis, and its crucial role in the manufacturing of Montelukast.

Core Physical and Chemical Properties

This section summarizes the key physical and chemical identifiers and properties of **1-(Mercaptomethyl)cyclopropaneacetic acid**. The data presented is a compilation from various sources to provide a thorough reference.

Table 1: Compound Identifiers

Identifier	Value
CAS Number	162515-68-6[4]
Molecular Formula	C ₆ H ₁₀ O ₂ S[4]
Molecular Weight	146.21 g/mol [4][5]
Synonyms	2-[1-(Mercaptomethyl)cyclopropyl]acetic acid, 2-(1-(sulfanyl methyl)cyclopropyl)acetic acid[4][6]

Table 2: Physicochemical Properties

Property	Value
Appearance	White to off-white crystalline solid[4][6]
Melting Point	42-46 °C[4]
Boiling Point	290.1 °C (predicted)[1]
Density	1.228 g/cm ³ (predicted)[1]
Flash Point	>110 °C[4]
pKa (predicted)	4.76 ± 0.10[7]
Solubility	Soluble in methanol and DMSO.[4][6] Slightly soluble in cold ethanol and water.[8]

Experimental Protocols

The synthesis of **1-(Mercaptomethyl)cyclopropaneacetic acid** is a multi-step process that has been described in several patents. Below are detailed methodologies from a representative synthetic route.

Synthesis of **1-(Mercaptomethyl)cyclopropaneacetic Acid**

This synthesis involves the conversion of 1,1-cyclopropanedimethanol to the target compound via several intermediates.

Step 1: Synthesis of 1,1-Cyclopropanedimethanol Cyclic Sulfite

- To a solution of 1,1-cyclopropanedimethanol in a suitable solvent (e.g., toluene or methylene chloride), add triethylamine.[9]
- Cool the mixture to 0-5 °C.[8]
- Slowly add thionyl chloride to the reaction mixture.[8][9]
- Stir the reaction for several hours at 0-5 °C.[8]
- After the reaction is complete, quench with water and separate the organic layer.[8]
- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield 1,1-cyclopropanedimethanol cyclic sulfite.[8]

Step 2: Synthesis of 1-(Hydroxymethyl)cyclopropaneacetonitrile

- Dissolve the cyclic sulfite from Step 1 in a suitable solvent such as dimethylformamide (DMF).[8]
- Add sodium cyanide to the solution.[8]
- Heat the reaction mixture and stir for several hours.[8]
- After completion, cool the reaction and extract the product with a suitable organic solvent.[8]
- Purify the product by distillation under reduced pressure to obtain 1-(hydroxymethyl)cyclopropaneacetonitrile.[8]

Step 3: Synthesis of 1-(Bromomethyl)cyclopropaneacetonitrile

- Dissolve 1-(hydroxymethyl)cyclopropaneacetonitrile in an appropriate solvent like acetonitrile.[10]
- Cool the solution to a low temperature (e.g., -10 to 0 °C).[10]

- Add a brominating agent, such as bromine in the presence of an organic phosphine (e.g., triphenylphosphine).[5]
- Stir the reaction at a controlled temperature until completion.[10]
- Isolate the crude product by filtration and wash with a cold solvent.[10]

Step 4: Synthesis of 1-(Isothiuroniummethyl)cyclopropaneacetonitrile Hydrobromide

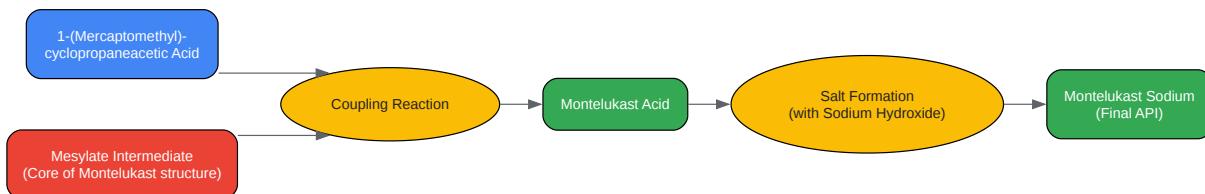
- Charge a reaction vessel with 1-(bromomethyl)cyclopropaneacetonitrile and acetone.[10]
- Add thiourea to the mixture.[10]
- Heat the mixture to reflux and stir for several hours.[10]
- Cool the reaction mixture to induce crystallization of the product.[10]
- Filter the solid, wash with cold acetone, and dry to obtain the isothiuronium salt.[10]

Step 5: Hydrolysis to **1-(Mercaptomethyl)cyclopropaneacetic Acid**

- Suspend the 1-(isothiuroniummethyl)cyclopropaneacetonitrile hydrobromide in a degassed aqueous solution of a strong base, such as sodium hydroxide.[5]
- Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen) for several hours.[5]
- Cool the reaction mixture and acidify with a degassed acid (e.g., formic acid) to a pH of 3.5-4.0.[5]
- Extract the product with a degassed organic solvent, such as ethyl acetate.[5]
- Wash the combined organic layers with degassed water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[5]
- Purify the crude product by crystallization from a suitable solvent (e.g., hexanes) to yield **1-(mercaptomethyl)cyclopropaneacetic acid**.[5]

Role in Montelukast Synthesis

1-(Mercaptomethyl)cyclopropaneacetic acid is not known to have significant biological activity itself; its primary importance lies in its role as a key building block in the synthesis of Montelukast.[2][5] The following diagram illustrates the workflow of its incorporation in the final steps of Montelukast production.



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Caption: Synthesis of Montelukast from key intermediates.

This reaction involves the coupling of the thiol group of **1-(mercaptomethyl)cyclopropaneacetic acid** with a mesylate-activated intermediate that contains the core quinoline and phenyl structures of Montelukast.[11] This is followed by salt formation to produce the final active pharmaceutical ingredient, Montelukast sodium.

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